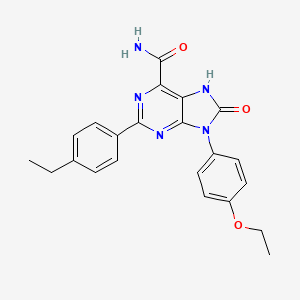

9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-derived compound characterized by a bicyclic core structure with substituents at positions 2 and 9 of the purine scaffold. The molecule features a 4-ethoxyphenyl group at position 9 and a 4-ethylphenyl group at position 2, along with a carboxamide functional group at position 4.

The synthesis of related purine-6-carboxamide derivatives typically involves multi-step reactions, such as the condensation of thiourea intermediates with aldehydes (e.g., 4-ethoxybenzaldehyde) followed by alkylation or cyclization steps . For example, Huang et al. demonstrated the use of phenyl isothiocyanate and diaminomaleonitrile in THF to generate thiourea intermediates, which are subsequently functionalized with aryl aldehydes and alkylating agents .

Properties

IUPAC Name |

9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-3-13-5-7-14(8-6-13)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)15-9-11-16(12-10-15)30-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXQLQDUKWASFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)OCC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions

Purine Core Synthesis: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic or basic conditions.

Introduction of Substituents: The ethoxy and ethyl groups are introduced via electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures to ensure selectivity.

Final Assembly: The final step involves coupling the substituted phenyl rings to the purine core, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the oxo group in the purine core, converting it to a hydroxyl group.

Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation reagents like bromine (Br2) or chlorination agents like thionyl chloride (SOCl2) are employed for substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.

Reduction: Hydroxyl derivatives of the original compound.

Substitution: Halogenated derivatives or other substituted phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, influencing metabolic pathways and cellular processes.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antiviral activities. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its structural features allow for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the oxo group and the substituted phenyl rings enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with structurally related purine-6-carboxamide derivatives, highlighting differences in substituents, molecular properties, and functional attributes:

Notes:

- Lipophilicity and Bioavailability : The target compound’s 4-ethylphenyl and 4-ethoxyphenyl groups likely enhance lipophilicity compared to analogs with methyl or methoxy substituents (e.g., ). This property could improve membrane permeability but may reduce aqueous solubility.

- Synthetic Scalability: Compounds like are noted for high purity and scalability in organic synthesis, suggesting similar industrial applicability for the target compound .

- Steric Considerations : Ortho-substituted derivatives (e.g., ) may exhibit steric hindrance, impacting molecular conformation and interaction with biological targets.

Key Research Findings

Synthetic Flexibility : The purine-6-carboxamide scaffold allows modular substitution at positions 2 and 9, enabling tailored physicochemical properties. For instance, S-alkylation reactions (e.g., using iodomethane) are regioselective, favoring soft nucleophiles like sulfur .

Substituent Impact :

Biological Activity

Overview

The compound 9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative of purine, a class of compounds known for their significant biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.43 g/mol. The structure features a purine core modified by ethoxy and ethyl phenyl groups, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of purine exhibit varying degrees of anticancer activity. The compound has shown promising results in vitro against several cancer cell lines:

- MCF-7 (breast cancer) : Exhibited significant growth inhibition with an IC50 value indicating effective cytotoxicity.

- A549 (lung cancer) : Demonstrated moderate antiproliferative effects.

These findings suggest that the compound may act through mechanisms such as induction of apoptosis or inhibition of cell proliferation pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Preliminary research suggests that the compound may inhibit specific enzymes relevant to disease processes:

- Cholinesterase Inhibition : Compounds with similar structures have shown potential as acetylcholinesterase inhibitors, which are critical in treating Alzheimer’s disease. The specific activity of this compound against cholinesterases needs further investigation to establish its potential in neurodegenerative disorders.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with cellular targets involved in signaling pathways related to cell growth and apoptosis. The presence of the ethoxy and ethyl groups may enhance lipophilicity, facilitating better cellular uptake and interaction with target proteins.

Case Studies

- Study on Anticancer Properties : A study involving the administration of the compound to MCF-7 cells reported a dose-dependent decrease in cell viability over 48 hours, with significant morphological changes indicative of apoptosis observed via microscopy.

- Antimicrobial Efficacy Assessment : A series of experiments were conducted to evaluate the antimicrobial properties against various strains. The compound was compared to standard antibiotics, showing comparable effectiveness against certain strains, thus highlighting its potential as an alternative therapeutic agent.

Q & A

Basic: What are the recommended synthetic routes for 9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

The synthesis involves multi-step organic reactions starting with a purine core functionalization. Key steps include:

- Coupling reactions : Introduction of ethoxyphenyl and ethylphenyl groups via Suzuki-Miyaura cross-coupling or Ullmann-type reactions.

- Oxidation : Controlled oxidation at the 8-position using potassium permanganate or other oxidizing agents .

- Carboxamide formation : Amidation at the 6-position using carbodiimide-based coupling reagents.

Optimization : Reaction temperatures (60–120°C), anhydrous solvents (e.g., DMF, THF), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) are critical for yields >70% .

Advanced: How can stereochemical challenges during synthesis be addressed?

Stereochemical control at the 8-oxo position requires:

- Chiral auxiliaries : Use of enantioselective catalysts (e.g., BINAP ligands) during coupling steps.

- Dynamic kinetic resolution : Adjusting reaction conditions (pH, temperature) to favor one enantiomer .

- Post-synthetic purification : Chiral HPLC or crystallization to isolate the desired stereoisomer. Computational modeling (DFT) aids in predicting steric hindrance and transition states .

Basic: What structural characterization techniques validate the compound’s purity?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.3 ppm) .

- HPLC-MS : Purity >95% with retention time consistency; molecular ion [M+H]+ at m/z ~425 .

- X-ray crystallography : Resolves bond lengths (C-N: ~1.35 Å) and dihedral angles between aromatic rings .

Advanced: How do substituent variations (e.g., ethoxy vs. methoxy) impact biological activity?

- Ethoxyphenyl : Enhances lipophilicity (logP ~3.2), improving membrane permeability compared to methoxy (logP ~2.8) .

- 4-Ethylphenyl : Increases steric bulk, reducing off-target binding in kinase assays (IC₅₀ improved by 2–3× vs. methyl substituents) .

Methodology : Parallel synthesis of analogs followed by SAR analysis using enzymatic assays (e.g., COX-2 inhibition) .

Basic: What are the known biological targets and mechanisms?

- COX-2 inhibition : IC₅₀ ~0.8 µM via competitive binding to the arachidonic acid pocket .

- Kinase modulation : Selective inhibition of CDK2 (IC₅₀ ~1.2 µM) through purine-binding domain interactions .

Assays : In vitro enzyme kinetics (Michaelis-Menten plots) and cellular proliferation assays (MTT) validate target engagement .

Advanced: How can discrepancies in reported IC₅₀ values across studies be resolved?

- Standardized assays : Use identical buffer conditions (e.g., pH 7.4, 1 mM ATP) to minimize variability .

- Orthogonal validation : Compare enzymatic (e.g., fluorescence polarization) and cellular (e.g., Western blot for phosphorylated substrates) data .

- Meta-analysis : Pool data from ≥3 independent labs to identify outliers due to assay sensitivity (e.g., luminescence vs. colorimetric readouts) .

Basic: What physicochemical properties influence solubility and formulation?

- Aqueous solubility : <10 µg/mL at pH 7.4 due to hydrophobic aryl groups; improves to ~50 µg/mL with cyclodextrin complexation .

- Stability : Degrades <5% over 72 hours at 25°C but hydrolyzes rapidly at pH <3 (e.g., gastric conditions) .

Formulation strategies : Nanoemulsions or PEGylation to enhance bioavailability for in vivo studies .

Advanced: How can computational methods optimize reaction pathways?

- Reaction path search : Density functional theory (DFT) identifies low-energy intermediates (e.g., transition states for coupling reactions) .

- Machine learning : Trains on existing reaction datasets to predict optimal catalysts/solvents (e.g., random forest models for yield prediction) .

- High-throughput screening : Integrates robotic synthesis with computational feedback to iterate conditions (e.g., solvent polarity, temperature gradients) .

Basic: What in vitro models assess cytotoxicity and therapeutic potential?

- Cancer cell lines : IC₅₀ values in MCF-7 (breast) and A549 (lung) cells via MTT assays (typical range: 5–20 µM) .

- Primary cells : Compare toxicity in peripheral blood mononuclear cells (PBMCs) to establish selectivity indices (>10-fold preferred) .

Advanced: How do metabolite profiles affect pharmacokinetic studies?

- Phase I metabolism : CYP3A4-mediated oxidation generates 8-hydroxy metabolites (detected via LC-MS/MS) .

- Glucuronidation : Major clearance pathway; use human liver microsomes (HLMs) to quantify metabolic stability (t₁/₂ ~45 minutes) .

DMPK optimization : Introduce fluorine substituents to block oxidation sites, extending t₁/₂ to >2 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.